NHS-PEG4-(m-PEG12)3-ester is a specialized chemical compound primarily utilized in bioconjugation and protein labeling applications. This compound features a branched polyethylene glycol (PEG) structure with a terminal N-hydroxysuccinimide (NHS) ester group, allowing it to effectively react with primary amines found in proteins and other biomolecules. The compound is particularly notable for its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells, thereby enabling targeted therapeutic strategies.
NHS-PEG4-(m-PEG12)3-ester can be sourced from various chemical suppliers, including BenchChem, CD Bioparticles, MedChemExpress, and BroadPharm. These suppliers provide detailed specifications and purity information for the compound, which is essential for research and application purposes.
This compound falls under the category of bioconjugates and crosslinkers, specifically as a PEG-based linker. It is classified as an NHS ester due to the presence of the NHS functional group, which is crucial for its reactivity with amines.
The synthesis of NHS-PEG4-(m-PEG12)3-ester involves a multi-step process that includes the activation of PEG with NHS. The general synthetic route can be summarized as follows:
The molecular weight of NHS-PEG4-(m-PEG12)3-ester is approximately 2420.9 g/mol, with a molecular formula of C108H206N6O52. The compound typically exhibits a purity level around 90% .
NHS-PEG4-(m-PEG12)3-ester has a branched structure comprising multiple PEG chains connected to a central core through NHS ester linkages. This configuration enhances solubility and reduces immunogenicity compared to linear PEG linkers.
The unique structural features include:
The primary reaction involving NHS-PEG4-(m-PEG12)3-ester is its interaction with primary amines. This reaction leads to the formation of stable amide bonds, which are critical for protein labeling and conjugation processes.
The efficiency of this reaction can be influenced by factors such as pH and concentration of reactants. Hydrolysis of the NHS ester can compete with amine reactions, particularly at higher pH levels .
The mechanism by which NHS-PEG4-(m-PEG12)3-ester exerts its effects involves the formation of covalent bonds with primary amines on target molecules:
In biochemical pathways, this compound can be used to modify proteins for enhanced stability or functionality, impacting cellular processes significantly .
Relevant data concerning its hydrolysis rates indicate that at pH 7.0, the half-life for hydrolysis is approximately 4–5 hours; this decreases significantly at higher pH levels .
NHS-PEG4-(m-PEG12)3-ester has several scientific applications:
The synthesis of NHS-PEG4-(m-PEG12)3-ester employs a convergent modular strategy to construct its branched architecture. This involves sequential coupling of monodisperse polyethylene glycol (PEG) chains through etherification and amidation reactions. The core synthesis begins with the preparation of a tetrafunctional scaffold bearing one central PEG4 arm and three peripheral m-PEG12 arms. Each m-PEG12 segment (methoxy-terminated 12-ethylene glycol unit) is pre-synthesized via anionic ring-opening polymerization of ethylene oxide, ensuring discrete chain lengths and molecular weight homogeneity [2] [9]. The branched architecture is then assembled through a multi-step process: 1) Activation of the terminal hydroxyl group on the central PEG4 chain as a mesylate or tosylate; 2) Nucleophilic displacement by the amine terminus of a Boc-protected branched triamine linker; 3) Acid-mediated deprotection to reveal tertiary amine branching points; 4) Conjugation of three m-PEG12 arms via amide bond formation using carboxylated m-PEG12 precursors [1] [7].
Table 1: Key Building Blocks in Branched PEG Synthesis
Component | Function | Molecular Features |
---|---|---|
Central PEG4 | Core linker | Terminal amine for branching |
m-PEG12-COOH | Arm structure | Methoxy-terminated, carboxylated end |
Tris(2-aminoethyl)amine | Branching point | Tertiary amine with three primary amines |
NHS-PEG4-COOH | Terminal activation segment | Pre-activated for final functionalization |
This approach achieves monodispersity (≥95% purity) critical for reproducible bioconjugation, contrasting with traditional polydisperse PEGs that exhibit variable pharmacokinetic profiles [2] [8]. The branched architecture significantly enhances hydrodynamic volume compared to linear equivalents, enabling superior stealth properties in biomedical applications [7] [9].
The terminal NHS ester group in NHS-PEG4-(m-PEG12)3-ester is synthesized through carbodiimide-mediated activation of the precursor carboxylic acid. The branched PEG4-(m-PEG12)3-COOH intermediate undergoes reaction with N-hydroxysuccinimide (NHS) in anhydrous dichloromethane, catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble alternatives like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction proceeds via an O-acylisourea intermediate formed by nucleophilic attack of the carboxylate oxygen on the carbodiimide carbon, which is subsequently displaced by NHS to form the stable NHS ester [2] [5] [7].
Critical parameters for high-yield activation include:
Table 2: Reaction Optimization Parameters for NHS Ester Formation
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
Reaction pH | 4.5–5.5 | <4.5: Slow activation; >5.5: Hydrolysis |
Carbodiimide Equivalents | 1.5–2.0 | <1.5: Incomplete activation |
Reaction Time | 18–24 hours | <18h: Low yield; >24h: Increased hydrolysis |
Solvent System | Anhydrous DMF/DCM | Water content >1% causes premature hydrolysis |
The resultant NHS ester (reactivity confirmed by FTIR at 1810 cm⁻¹ and 1780 cm⁻¹ for C=O stretches) enables efficient conjugation to primary amines (-NH₂) in proteins and oligonucleotides at physiological pH (7.0-9.0), forming stable amide bonds with release of N-hydroxysuccinimide [2] [5] [6].
Structural confirmation of NHS-PEG4-(m-PEG12)3-ester employs complementary analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI-TOF) in positive mode shows [M+H]⁺ at m/z 2421.8054 (calculated 2421.8050 for C₁₀₈H₂₀₇N₆O₅₂⁺), with isotopic distribution matching theoretical patterns. Tandem MS/MS reveals diagnostic fragments: m/z 2198.7 (loss of NHS), m/z 1069.3 (cleaved m-PEG12 arm), and m/z 414.2 (PEG4-NHS⁺) [3] [8].
Table 4: Key NMR and MS Characterization Data
Technique | Diagnostic Signal | Structural Assignment |
---|---|---|
¹H NMR | δ 2.80 ppm (singlet, 4H) | NHS ring protons (-COCH₂CH₂CO-) |
δ 3.38 ppm (singlet, 9H) | Three terminal methyl groups (-OCH₃) | |
δ 3.60–3.70 ppm (multiplet, 384H) | Ethylene glycol repeating units | |
ESI-TOF MS | m/z 2421.8054 [M+H]⁺ | Intact molecular ion |
m/z 2198.7 | [M - NHS + H]⁺ fragment | |
m/z 1069.3 | Cleaved m-PEG12 arm + linker fragment |
These analyses confirm both the branched architecture (PEG4 core with three m-PEG12 arms) and the presence of the terminal NHS ester group essential for bioconjugation [3] [8] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8